Cas no 1082467-39-7 (5-bromo-2-(thiophen-2-yl)-1H-indole-3-carbaldehyde)

5-Bromo-2-(thiophen-2-yl)-1H-indole-3-carbaldehyde is a heterocyclic organic compound featuring a brominated indole core linked to a thiophene moiety and an aldehyde functional group. This structure makes it a versatile intermediate in medicinal chemistry and materials science, particularly in the synthesis of pharmacologically active compounds and functional organic materials. The bromine substituent enhances reactivity for further functionalization via cross-coupling reactions, while the aldehyde group provides a handle for condensation or nucleophilic addition reactions. Its rigid, conjugated framework may also contribute to optoelectronic applications. The compound is typically handled under inert conditions due to its sensitivity to oxidation and moisture.
5-bromo-2-(thiophen-2-yl)-1H-indole-3-carbaldehyde structure
1082467-39-7 structure
Product name:5-bromo-2-(thiophen-2-yl)-1H-indole-3-carbaldehyde
CAS No:1082467-39-7
MF:C13H8BrNOS
MW:306.17772102356
MDL:MFCD11589340
CID:5205615

5-bromo-2-(thiophen-2-yl)-1H-indole-3-carbaldehyde Chemical and Physical Properties

Names and Identifiers

    • 5-bromo-2-(thiophen-2-yl)-1H-indole-3-carbaldehyde
    • MDL: MFCD11589340
    • Inchi: 1S/C13H8BrNOS/c14-8-3-4-11-9(6-8)10(7-16)13(15-11)12-2-1-5-17-12/h1-7,15H
    • InChI Key: UDEWVAQNMBKVEX-UHFFFAOYSA-N
    • SMILES: N1C2=C(C=C(Br)C=C2)C(C=O)=C1C1SC=CC=1

5-bromo-2-(thiophen-2-yl)-1H-indole-3-carbaldehyde Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM263302-1g
5-Bromo-2-(thiophen-2-yl)-1H-indole-3-carbaldehyde
1082467-39-7 95%+
1g
$1481 2023-03-01
A2B Chem LLC
AJ28350-5g
5-Bromo-2-(thiophen-2-yl)-1H-indole-3-carbaldehyde
1082467-39-7 95+%
5g
$3294.00 2024-04-20
A2B Chem LLC
AJ28350-50g
5-Bromo-2-(thiophen-2-yl)-1H-indole-3-carbaldehyde
1082467-39-7 95+%
50g
$10584.00 2024-04-20
A2B Chem LLC
AJ28350-100g
5-Bromo-2-(thiophen-2-yl)-1H-indole-3-carbaldehyde
1082467-39-7 95+%
100g
$15005.00 2024-04-20
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1193112-1g
5-Bromo-2-(thiophen-2-yl)-1H-indole-3-carbaldehyde
1082467-39-7 98%
1g
¥14440.00 2024-08-09
A2B Chem LLC
AJ28350-1g
5-Bromo-2-(thiophen-2-yl)-1H-indole-3-carbaldehyde
1082467-39-7 95+%
1g
$1505.00 2024-04-20
abcr
AB425239-1 g
5-Bromo-2-(thiophen-2-yl)-1H-indole-3-carbaldehyde
1082467-39-7
1g
€893.00 2023-04-23
abcr
AB425239-1g
5-Bromo-2-(thiophen-2-yl)-1H-indole-3-carbaldehyde; .
1082467-39-7
1g
€893.00 2025-03-19
A2B Chem LLC
AJ28350-25g
5-Bromo-2-(thiophen-2-yl)-1H-indole-3-carbaldehyde
1082467-39-7 95+%
25g
$7142.00 2024-04-20
A2B Chem LLC
AJ28350-10g
5-Bromo-2-(thiophen-2-yl)-1H-indole-3-carbaldehyde
1082467-39-7 95+%
10g
$4813.00 2024-04-20

Additional information on 5-bromo-2-(thiophen-2-yl)-1H-indole-3-carbaldehyde

5-Bromo-2-(Thiophen-2-Yl)-1H-Indole-3-Carbaldehyde: A Comprehensive Overview

5-Bromo-2-(Thiophen-2-Yl)-1H-Indole-3-Carbaldehyde, also known by its CAS number 1082467-39-7, is a highly specialized organic compound with significant potential in the fields of medicinal chemistry and pharmacology. This compound belongs to the class of indole derivatives, which have been extensively studied due to their diverse biological activities and structural versatility. The presence of a bromine atom at the 5-position and a thiophene ring at the 2-position introduces unique electronic and steric properties, making it a valuable molecule for further research and development.

The indole core of this compound is a well-known scaffold in drug discovery, often associated with activities such as anti-inflammatory, antioxidant, and anticancer properties. The thiophene moiety, on the other hand, is known for its ability to enhance the compound's solubility and bioavailability, which are critical factors in drug design. Recent studies have highlighted the potential of 5-Bromo-2-(Thiophen-2-Yl)-1H-Indole derivatives in targeting specific biological pathways, particularly those involved in neurodegenerative diseases and cancer.

In terms of synthesis, 5-Bromo-2-(Thiophen-2-Yl)-1H-indole can be prepared through various routes, including Suzuki coupling reactions and Stille cross-coupling methods. These methods allow for precise control over the substitution pattern and regioselectivity, enabling the creation of diverse analogs for biological evaluation. The aldehyde group at the 3-position of the indole ring adds another layer of functionality, making it amenable to further chemical modifications such as condensation reactions or click chemistry.

Recent advancements in computational chemistry have provided deeper insights into the molecular interactions of this compound with biological targets. For instance, molecular docking studies have revealed that 5-Bromo-thiophene-indole-carbaldehyde exhibits strong binding affinity towards certain protein kinases, suggesting its potential as a lead compound in kinase inhibitor development. Additionally, in vitro assays have demonstrated its ability to induce apoptosis in cancer cell lines, underscoring its role as a promising candidate for anticancer therapy.

The integration of green chemistry principles into the synthesis of this compound has also been a focus of recent research efforts. By employing catalytic systems and minimizing waste generation, scientists have developed more sustainable routes for producing CAS No 1082467-39-7. These eco-friendly methods not only reduce environmental impact but also lower production costs, making large-scale synthesis more feasible.

In conclusion, 5-Bromo-thiophene-indole-carbaldehyde represents a cutting-edge molecule with immense potential in drug discovery and development. Its unique structure, combined with advanced synthetic techniques and computational tools, positions it as a key player in addressing unmet medical needs. As research continues to unfold, this compound is expected to contribute significantly to the advancement of therapeutic agents targeting complex diseases such as cancer and neurodegenerative disorders.

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Amadis Chemical Company Limited
(CAS:1082467-39-7)5-bromo-2-(thiophen-2-yl)-1H-indole-3-carbaldehyde
A1101635
Purity:99%
Quantity:1g
Price ($):529.0